molecular formula C11H8N4O2 B14600247 7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one CAS No. 58663-02-8

7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one

Katalognummer: B14600247
CAS-Nummer: 58663-02-8
Molekulargewicht: 228.21 g/mol
InChI-Schlüssel: UGKZSRKLBXEGFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of pyrazolooxadiazinones, which are known for their diverse biological activities and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-phenyl-1H-pyrazole-3-carboxylic acid with methyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazinone ring .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the scalability of the synthetic route mentioned above can be adapted for larger-scale production. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, is essential for efficient industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles at specific positions on the oxadiazinone ring.

    Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Substitution Reactions: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines and thiols, with reactions typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to oxides and reduced forms of the compound, respectively .

Wissenschaftliche Forschungsanwendungen

7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one involves its interaction with specific molecular targets. As a serine protease inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition is often time-dependent and involves the formation of a stable enzyme-inhibitor complex . The compound’s anticancer activity is linked to its ability to induce apoptosis through both intrinsic and extrinsic pathways, involving mitochondrial membrane potential changes and caspase activation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one is unique due to its specific oxadiazinone ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to act as a serine protease inhibitor and its potential anticancer properties set it apart from other similar compounds.

Eigenschaften

CAS-Nummer

58663-02-8

Molekularformel

C11H8N4O2

Molekulargewicht

228.21 g/mol

IUPAC-Name

7-methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one

InChI

InChI=1S/C11H8N4O2/c1-7-9-10(12-11(16)17-14-9)15(13-7)8-5-3-2-4-6-8/h2-6H,1H3

InChI-Schlüssel

UGKZSRKLBXEGFJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C2=NC(=O)ON=C12)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.